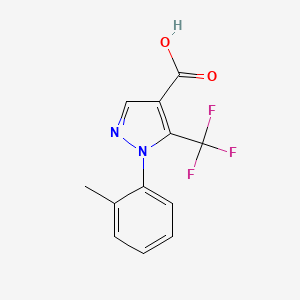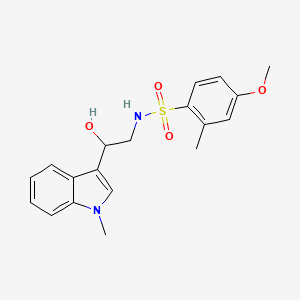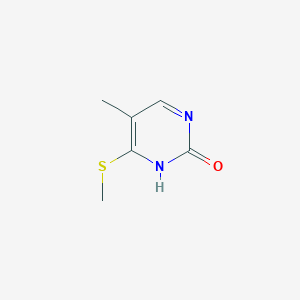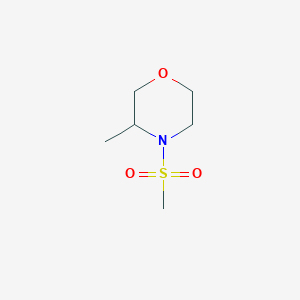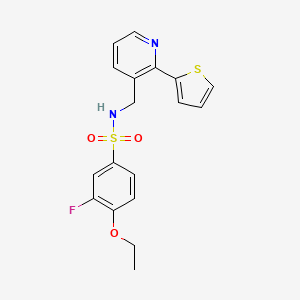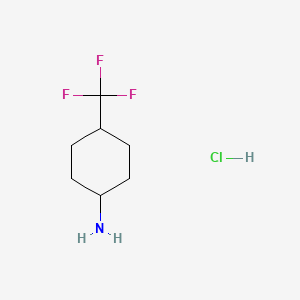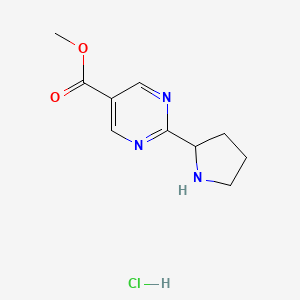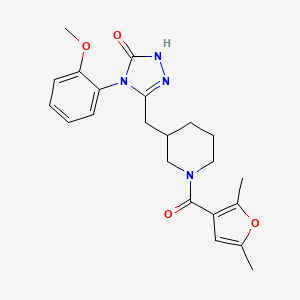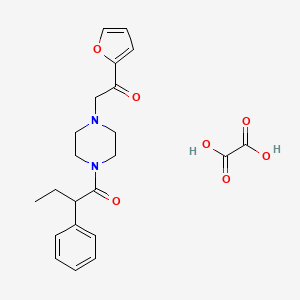
1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a furan ring, a piperazine ring, and a phenyl group . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Piperazine is a six-membered ring containing two nitrogen atoms. The phenyl group is a functional group made up of six carbon atoms attached in a hexagonal planar ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
A novel series of derivatives, including compounds with structures related to the target compound, demonstrated significant pharmacological activities. The compounds were evaluated for antidepressant activities using Porsolt's behavioral despair test and for antianxiety activity using the plus maze method, showing promising results in both tests (Kumar et al., 2017).
Catalytic Activity in Chemical Syntheses
Research involving N,N'-Bis(furan-2-ylmethyl)oxalamide, a related compound, highlights its effectiveness in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This methodology enables the coupling of a wide range of (hetero)aryl bromides with various amines, providing important building blocks for pharmaceutical applications (Bhunia et al., 2017).
Antimicrobial Activities
A study on azole derivatives starting from furan-2-carbohydrazide, including the synthesis of compounds with piperazine moieties, demonstrated notable antimicrobial activities. This includes activity against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Başoğlu et al., 2013).
Anticancer and Antiviral Activities
Further research on derivatives with similar structures to the target compound revealed their application in anticancer and antiviral therapies. These compounds exhibited activity against human bone cancer cell lines and potential as inhibitors for specific viral proteins, indicating their relevance in medicinal chemistry for developing novel therapeutic agents (Lv et al., 2019).
PET Imaging of Neuroinflammation
The development of a fluorine-18 labeled ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R) illustrates the use of piperazine derivatives in neuroimaging. This research provides insights into neuroinflammatory processes in diseases such as Alzheimer's, showcasing the application of such compounds in diagnostic imaging (Lee et al., 2022).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]-2-phenylbutan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.C2H2O4/c1-2-17(16-7-4-3-5-8-16)20(24)22-12-10-21(11-13-22)15-18(23)19-9-6-14-25-19;3-1(4)2(5)6/h3-9,14,17H,2,10-13,15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNPGWQCMGAAMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC(=O)C3=CC=CO3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(Furan-2-yl)-2-oxoethyl)piperazin-1-yl)-2-phenylbutan-1-one oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

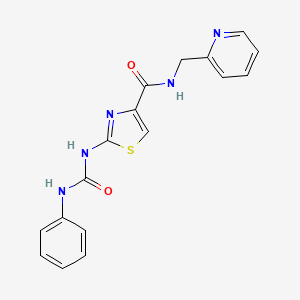
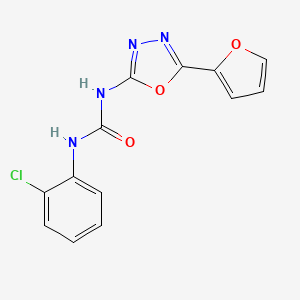
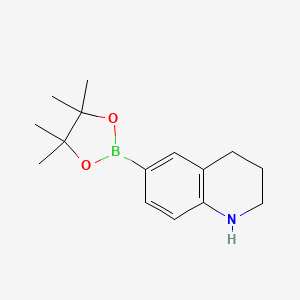
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
